Cas no 13215-35-5 (3-chloroalanine hydrochloride)
3-chloroalanine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Alanine, 3-chloro-
- 3-Chloroalanine hydrochloride
- BETA-CHLORO-DL -ALANINE
- (S)-3-chloroalanine
- 3-(3-CHLORO)DL-ALANINE
- B-chloro-dl-alanine
- D-3-chloroalanine
- Dl-alanine, 3-chloro-
- H-ALA(3-CL)-OH
- H-DL-ALA(3-CL)-OH
- L-ALA-3-CL
- H-ALA(BETA-CL)-OH
- BETA-CHLORO-ALANINE
- H-BETA-CHLORO-ALA-OH
- BETA-CHLORO-L-ALANINE
- beta-chloro-DL-alanine
- Q27160094
- NSC337715
- 3981-36-0
- HMS3749A15
- 2-amino-3-chloropropanoicacid
- DL-3-Chloroalanine
- SCHEMBL890419
- H-Ala(Cl)-OH.HCl
- beta-Chloroalanine
- alpha-Amino-beta-chlor-propionsaure
- CHEBI:88164
- .beta.-Chloro-D-alanine
- FT-0694618
- MFCD01632068
- ASBJGPTTYPEMLP-UHFFFAOYSA-N
- SY034148
- FT-0692131
- (S)-2-Amino-3-chloropropanoic acid; 3-chloro-D-alanine; (2S)-2-Amino-3-chloropropanoic acid; 2-AMINO-3-CHLORO-PROPANOIC ACID
- AKOS006228265
- DTXSID70927558
- 2-amino-3-chloropropanoic acid
- EN300-195277
- 13215-35-5
- 3-CHLORO-DL-ALANINE
- SY034145
- MFCD00046536
- N-Chloroalanine
- 3-Chloroalanine
- L-??Chloroalanine
- 3-chloroalanine hydrochloride
-
- Inchi: 1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
- InChI Key: ASBJGPTTYPEMLP-UHFFFAOYSA-N
- SMILES: ClCC(C(=O)O)N
Computed Properties
- Exact Mass: 123.00878
- Monoisotopic Mass: 123.008706
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 75.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
- XLogP3: -2.8
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.401
- Melting Point: 156-157 °C
- Boiling Point: 243.6 °C at 760 mmHg
- Flash Point: 101.1 °C
- Refractive Index: 1.498
- PSA: 63.32
3-chloroalanine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B421613-10mg |
3-chloroalanine hydrochloride |
13215-35-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B421613-50mg |
3-chloroalanine hydrochloride |
13215-35-5 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B421613-100mg |
3-chloroalanine hydrochloride |
13215-35-5 | 100mg |
$ 160.00 | 2022-06-07 | ||
| A2B Chem LLC | AE33024-500mg |
3-CHLORO-L-ALANINE |
13215-35-5 | >95% | 500mg |
$523.00 | 2024-04-20 |
3-chloroalanine hydrochloride Related Literature
-
Yasumi Anan,Miyuki Yoshida,Saki Hasegawa,Ryota Katai,Maki Tokumoto,Laurent Ouerdane,Ryszard ?obiński,Yasumitsu Ogra Metallomics 2013 5 1215
Additional information on 3-chloroalanine hydrochloride
Introduction to 3-chloroalanine hydrochloride (CAS No: 13215-35-5)
3-chloroalanine hydrochloride, with the chemical formula C₃H₅Cl₂NO·HCl, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural features, characterized by a chlorinated amino acid backbone, make it a valuable intermediate in the development of various therapeutic agents. This compound has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly in the synthesis of peptidomimetics and protease inhibitors.
The CAS No 13215-35-5 provides a unique identifier for this chemical entity, ensuring precise classification and differentiation in scientific literature and industrial applications. As a derivative of alanine, 3-chloroalanine hydrochloride introduces a chlorine substituent at the α-carbon position, which enhances its reactivity and utility in synthetic pathways. This modification allows for further functionalization, making it a crucial building block in the construction of complex molecular architectures.
In recent years, 3-chloroalanine hydrochloride has been extensively studied for its potential in drug discovery and development. One of the most notable applications is its role in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations such as susceptibility to enzymatic degradation. The chlorine atom in 3-chloroalanine hydrochloride facilitates nucleophilic substitution reactions, enabling the formation of C-N bonds with other amino acid derivatives or heterocyclic compounds.
Moreover, 3-chloroalanine hydrochloride has shown promise in the development of protease inhibitors, which are critical in treating various diseases, including HIV/AIDS and cancer. Proteases are enzymes that play a pivotal role in many biological processes, and inhibiting their activity can lead to therapeutic benefits. The structural flexibility offered by 3-chloroalanine hydrochloride allows medicinal chemists to design molecules that can selectively bind to specific protease targets, thereby modulating their activity.
Recent advancements in computational chemistry have further highlighted the significance of 3-chloroalanine hydrochloride in drug design. Molecular modeling studies have demonstrated that the chlorine substituent enhances the binding affinity of potential drug candidates by improving interactions with biological targets. This has led to the development of novel algorithms that predict optimal conformations for 3-chloroalanine hydrochloride-based molecules, streamlining the drug discovery process.
The synthesis of 3-chloroalanine hydrochloride typically involves chlorination reactions on alanine derivatives. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring its suitability for pharmaceutical applications. These methods often employ catalytic systems that minimize side reactions, thereby improving overall efficiency. The growing demand for high-quality intermediates like 3-chloroalanine hydrochloride has spurred innovation in synthetic chemistry, leading to more sustainable and scalable production processes.
In addition to its role in drug development, 3-chloroalanine hydrochloride has found applications in materials science and biotechnology. Its ability to form stable amide bonds makes it a valuable component in polymer synthesis, where it contributes to the development of novel materials with enhanced mechanical properties. Furthermore, its use as a substrate in biochemical assays has enabled researchers to study enzyme kinetics and protein-protein interactions more effectively.
The future prospects of 3-chloroalanine hydrochloride are promising, with ongoing research exploring its potential in emerging fields such as nanomedicine and gene therapy. The compound's compatibility with various functional groups allows for innovative approaches in drug delivery systems, where it can be incorporated into nanoparticles or other carriers for targeted therapy. As scientific understanding advances, new applications for 3-chloroalanine hydrochloride are likely to emerge, further solidifying its importance in both academic and industrial settings.
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